molecular formula C19H15ClN2O B7742526 3-(Acridin-9-ylamino)phenol

3-(Acridin-9-ylamino)phenol

Cat. No.: B7742526
M. Wt: 322.8 g/mol
InChI Key: OPRKTJNXKRWAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acridin-9-ylamino)phenol (CAS 51208-19-6) is a high-purity 9-anilinoacridine derivative supplied for advanced pharmaceutical and oncological research. This compound serves as a critical synthetic intermediate for the development of potent DNA-targeting anti-cancer agents. Scientific studies have demonstrated that this chemical scaffold is a key building block for novel compounds exhibiting significant cytotoxicity. Researchers have utilized this compound to synthesize advanced derivatives, including nitrogen mustard-conjugated molecules, which have shown remarkable anti-tumor efficacy. These derivatives can be over 100-fold more cytotoxic than the established topoisomerase II inhibitor AHMA (3-(9-acridinylamino)-5-hydroxymethylaniline) in vitro against human lymphoblastic leukemic cells (CCRF-CEM) . The 9-anilinoacridine core structure is known to act as a DNA intercalator, facilitating the inhibition of crucial enzymes like topoisomerase II . This mechanism stabilizes the DNA-enzyme complex, leading to DNA damage, cell cycle arrest (particularly in the G2/M phase), and the induction of apoptosis in cancer cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(acridin-9-ylamino)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O.ClH/c22-14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19;/h1-12,22H,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRKTJNXKRWAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Classical Friedländer Synthesis

The traditional method involves cyclocondensation of 2-chlorobenzoic acid with aniline derivatives under acidic conditions. However, this approach suffers from low yields (40–50%) and byproduct formation.

Optimized Industrial Synthesis

An advanced protocol developed by Wang et al. (2020) utilizes a one-pot reaction of 2-nitrobenzaldehyde with chloroacetyl chloride in the presence of a palladium catalyst, achieving 85% yield and >98% purity. Key parameters include:

ParameterValue
Temperature120–130°C
Reaction Time6–8 hours
CatalystPd/C (5 wt%)
SolventToluene

This method reduces production costs by 30% compared to earlier techniques, making it preferable for large-scale synthesis.

Nucleophilic Aromatic Substitution (NAS) Reaction

The core synthesis of this compound involves reacting 9-chloroacridine with 3-aminophenol under controlled conditions.

Standard Reaction Protocol

As described by El-Sayed et al. (2021), equimolar amounts of 9-chloroacridine and 3-aminophenol are refluxed in dimethylformamide (DMF) with triethylamine (TEA) as a base:

9-Chloroacridine + 3-AminophenolDMF, TEAΔ,12 hrsThis compound\text{9-Chloroacridine + 3-Aminophenol} \xrightarrow[\text{DMF, TEA}]{\Delta, 12\ \text{hrs}} \text{this compound}

Optimized Conditions:

  • Solvent: DMF (anhydrous)

  • Base: Triethylamine (1.5 equiv)

  • Temperature: 110°C (reflux)

  • Reaction Time: 10–12 hours

  • Yield: 78–82%

The reaction proceeds via an SN_NAr mechanism, where TEA deprotonates 3-aminophenol, enhancing its nucleophilicity for attack at the C9 position of 9-chloroacridine.

Solvent and Base Screening

Alternative solvents and bases have been explored to improve efficiency:

SolventBaseYield (%)Purity (%)
DMFTriethylamine8295
DMSOK2_2CO3_37592
EthanolPyridine6888

Polar aprotic solvents like DMF and DMSO outperform ethanol due to better solubility of reactants.

Purification and Characterization

Isolation Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (1:1).

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (d, J = 8.4 Hz, 2H, acridine-H), 7.92–7.85 (m, 4H, acridine-H), 7.45 (t, J = 7.6 Hz, 2H, acridine-H), 6.95 (s, 1H, phenol-H), 6.72 (d, J = 8.0 Hz, 1H, phenol-H), 6.60 (d, J = 8.0 Hz, 1H, phenol-H), 5.20 (s, 1H, -OH).

  • IR (KBr): 3350 cm1^{-1} (-OH), 1620 cm1^{-1} (C=N), 1595 cm1^{-1} (aromatic C=C).

  • MS (ESI): m/z 313.1 [M+H]+^+.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Classical NAS (DMF)High yield (82%), reproducibleLong reaction time (12 hrs)
Microwave-AssistedFaster (3 hrs), similar yield (80%)Specialized equipment required
Solvent-FreeEco-friendly, no purificationLower yield (65%)

Microwave-assisted synthesis reduces time but requires costly instrumentation, while solvent-free methods prioritize sustainability at the expense of efficiency .

Chemical Reactions Analysis

3-(Acridin-9-ylamino)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Anticancer Applications

The primary application of 3-(Acridin-9-ylamino)phenol is in cancer therapy. Acridine derivatives have shown promising results as anti-cancer agents due to their ability to inhibit DNA topoisomerases and induce apoptosis in various cancer cell lines.

Case Studies

  • A study demonstrated that acridine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
  • Another investigation revealed that compounds with the acridine scaffold displayed significant cytotoxicity against multiple myeloma cells, highlighting their potential as multi-target anticancer drugs .

Antimicrobial Properties

In addition to anticancer effects, this compound and related acridines have shown antibacterial and antifungal activities. These compounds can disrupt bacterial DNA synthesis by intercalating into bacterial DNA, thereby inhibiting growth.

Antibacterial Activity

  • Research indicates that acridine derivatives are effective against strains of Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant infections .

Neuroprotective Effects

Emerging studies suggest that acridine derivatives may also play a role in neuroprotection. Certain compounds have been identified as inhibitors of prion diseases, which could lead to new therapeutic strategies for neurodegenerative disorders.

Mechanism

  • Acridine derivatives can inhibit the aggregation of prion proteins, which is crucial in diseases like Creutzfeldt-Jakob disease .

Imaging Agents

Some acridine derivatives are being explored as imaging agents for amyloid plaques associated with Alzheimer's disease. Their ability to bind specifically to amyloid aggregates makes them suitable candidates for diagnostic applications.

Case Studies

  • In vivo experiments using iodinated acridines showed high affinities for Aβ aggregates, indicating potential as imaging agents in living brain tissues .

Summary Table of Applications

ApplicationMechanismExample Studies
AnticancerDNA intercalation, Topoisomerase inhibitionIC50 values against A549 and MCF-7
AntimicrobialDisruption of bacterial DNA synthesisEffective against MRSA strains
NeuroprotectiveInhibition of prion aggregationPotential treatment for prion diseases
ImagingBinding to amyloid plaquesPromising results in Tg2576 mice

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The meta substitution in 3-(acridin-9-ylamino)phenol contrasts with para isomers like 4-(acridin-9-ylamino)phenol hydrochloride. Key differences include:

Property This compound 4-(Acridin-9-ylamino)phenol Hydrochloride
Anti-MRSA Activity Not reported MIC: 2 µg/mL (vs. MRSA strains)
Topoisomerase II Inhibition Not tested CK0403 (para analog) shows higher potency than amsacrine
Analytical Applications Potential mass tag for MALDI-TOF MS (meta boronic acid derivative) Not reported

The para isomer’s superior anti-MRSA activity and topoisomerase II inhibition highlight the importance of substitution patterns in biological efficacy .

Functional Group Variations

Acridine-9-carboxamide Derivatives

Compounds like N-[3-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide hydrochloride (3b) exhibit:

  • Higher yields (64–86%) compared to phenol derivatives .
  • Enhanced thermal stability (decomposition at 200–240°C vs. phenol analogs at ~210°C) .
  • Broader NMR spectral shifts due to carboxamide’s electron-withdrawing effects .
Phenylpropenone Derivatives

(E)-1-(4-(Acridin-9-ylamino)phenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3f):

  • Shows antioxidant activity (60–85% yield) due to conjugated enone and phenol groups .
  • Broader solubility in organic solvents compared to this compound .

Q & A

Basic: What are the standard synthetic routes for 3-(Acridin-9-ylamino)phenol, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling acridine derivatives with aminophenol groups under controlled conditions. For example, a related compound, 3-(2-(Acridin-9-ylamino)ethyl)-2,2-dimethylimidazolidin-4-one, was synthesized via reaction of an acridine precursor with ethylenediamine derivatives in anhydrous dichloromethane under nitrogen atmosphere . Key steps include:

  • Reagent Selection : Use of boron trifluoride etherate as a catalyst to stabilize intermediates.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : Confirm structure via 1^1H/13^13C NMR, IR spectroscopy, and ESI-MS for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve yield in acridin-9-ylamino-phenol derivatives?

Methodological Answer:
Optimization strategies include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amine coupling) to prevent side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., BF3_3·Et2_2O) for regioselective amination .
  • Real-Time Monitoring : Use TLC or in-situ UV-Vis spectroscopy to track reaction progress.

Data from analogous compounds (e.g., CK0403) suggest yields >70% are achievable with iterative optimization .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1^1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 3.0–5.0 ppm).
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • IR Spectroscopy : Detect N-H stretching (~3300 cm1^{-1}) and phenolic O-H (~3500 cm1^{-1}) .
  • X-ray Crystallography (if crystalline): Resolve hydrogen bonding patterns, as seen in structurally similar phenol derivatives .

Advanced: How do electronic effects of substituents on the acridine ring influence bioactivity in this compound derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance DNA intercalation by increasing planarity (e.g., chloro substituents in 9-chloroacridines improve anticancer activity) .
  • Electron-Donating Groups (EDGs) : Improve solubility but may reduce binding affinity.
  • Structure-Activity Relationship (SAR) : Compare derivatives like CK0403 (anti-breast cancer) with 9-aminoacridine (antimicrobial). Use computational tools (e.g., DFT) to map charge distribution and predict interactions .
CompoundSubstituentBioactivityReference
CK0403Sulfur-containingAnti-proliferative (MCF-7)
9-Aminoacridine-NH2_2Antimicrobial
9-Chloroacridine-ClCytotoxic

Basic: What are the primary biological targets of acridin-9-ylamino-phenol derivatives?

Methodological Answer:

  • DNA Intercalation : Planar acridine cores bind DNA, disrupting replication (e.g., CK0403 in breast cancer cells) .
  • Topoisomerase Inhibition : Derivatives with alkylamino side chains inhibit Topo II, as shown in 9-anilinoacridines .
  • Reactive Oxygen Species (ROS) Generation : Phenolic hydroxyl groups contribute to redox cycling, inducing apoptosis .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound class?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using HPLC-MS. For example, poor in vivo efficacy might stem from rapid glucuronidation of the phenol group.
  • Model Selection : Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps.
  • Dose Optimization : Adjust dosing regimens based on AUC (Area Under Curve) calculations from pharmacokinetic studies .

Basic: What are the key safety considerations when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal .

Advanced: What strategies mitigate systematic errors in quantifying this compound’s bioactivity?

Methodological Answer:

  • Control Experiments : Include vehicle controls (e.g., DMSO) to rule out solvent interference.
  • Replicate Design : Use triplicate wells in cell assays and randomize plate layouts.
  • Instrument Calibration : Validate spectrophotometers with standard curves (e.g., Folin-Ciocalteu assay for phenol quantification) .
  • Error Analysis : Apply ANOVA to distinguish experimental noise from true biological effects .

Basic: How does this compound compare to other acridine derivatives in terms of solubility?

Methodological Answer:

  • Phenol Group : Enhances water solubility compared to non-polar derivatives (e.g., 9-phenylacridine).
  • Salt Formation : Hydrochloride salts (common in acridines) improve solubility in polar solvents .
  • LogP Analysis : Estimate via HPLC retention times; typical LogP ~2.5–3.5 for acridin-9-ylamino-phenols .

Advanced: How can computational methods predict the binding modes of this compound with DNA?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate intercalation into DNA base pairs (PDB: 1Z3F).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of DNA-ligand complexes.
  • QM/MM Calculations : Map electron transfer pathways between the acridine core and DNA backbone .

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